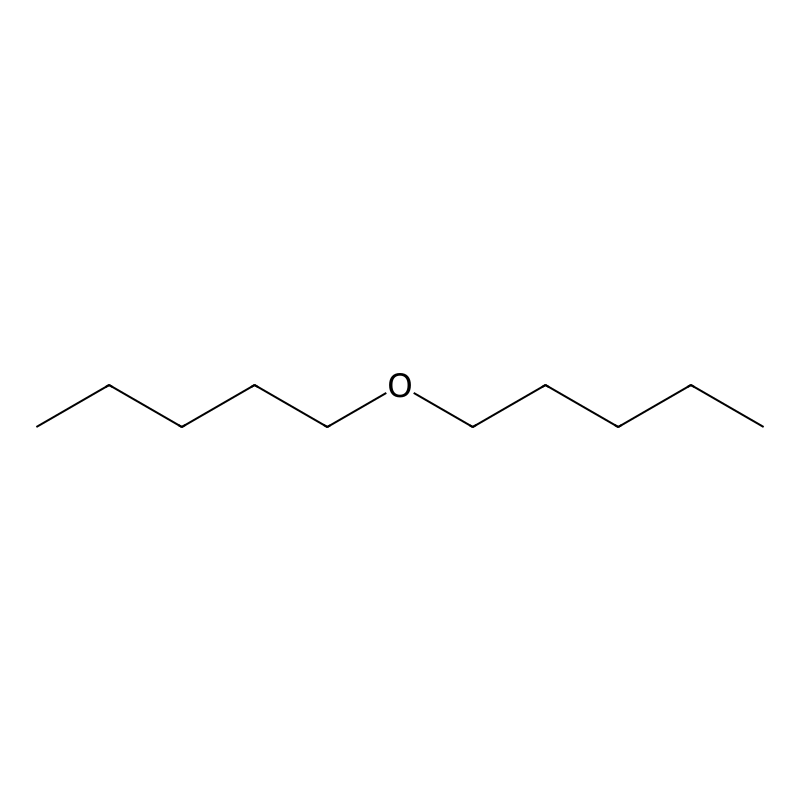Dipentyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
- Dipentyl ether can serve as a solvent for various organic reactions, particularly those involving polar compounds due to its mild polarity and relatively high boiling point (around 171 °C) [Source: Science Direct()].
- Its ability to form complexes with certain metal cations makes it useful in organometallic chemistry research, particularly for studying cation transport processes [Source: Journal of the American Chemical Society()].
Material Science:
- Dipentyl ether is a component in some electrolyte formulations used in research on lithium-ion batteries. Its role is to help dissolve the lithium salts and improve the ionic conductivity of the electrolyte [Source: Electrochimica Acta()].
- It can also be used as a plasticizer in certain polymers, modifying their physical properties like flexibility and mechanical strength [Source: Journal of Applied Polymer Science()].
Environmental Science:
Dipentyl ether, also known as dipentyl oxide, is an organic compound with the chemical formula . It belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. Specifically, dipentyl ether consists of two pentyl groups attached to an oxygen atom. This compound appears as a colorless liquid with a mild odor and is insoluble in water but soluble in organic solvents.
Dipentyl ether is primarily used as a solvent and in various
Dipentyl ether does not have a specific biological mechanism of action. Its primary function in scientific research is as a non-reactive solvent for non-polar compounds.
Dipentyl ether is a flammable liquid with a low flash point. It can irritate the skin and eyes upon contact and inhalation may cause respiratory irritation.
- Acute toxicity: Limited data available, but studies suggest moderate to low oral and dermal toxicity.
- Flammability: Flammable liquid, ignites readily at high temperatures.
Safety precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling dipentyl ether.
- Work in a well-ventilated area.
- Store in a cool, dry place away from heat and ignition sources.
Citation:
- Hydrolysis: Under acidic or basic conditions, dipentyl ether can be hydrolyzed to produce pentanol.
- Oxidation: Dipentyl ether can react with oxidizing agents to form aldehydes or ketones, depending on the conditions.
- Halogenation: Reacts with halogens to form halogenated products, although this reaction typically requires specific conditions to proceed efficiently.
- Decomposition: At elevated temperatures or in the presence of strong acids, dipentyl ether may decompose into smaller hydrocarbons and alcohols.
Dipentyl ether can be synthesized through several methods:
- Williamson Ether Synthesis: This method involves the reaction of sodium pentoxide with an appropriate alkyl halide (pentyl bromide or iodide) in an alcohol solvent.
- Direct Alkylation: This method involves the direct reaction of pentanol with a dehydrating agent such as sulfuric acid or phosphorus pentoxide.
- Refluxing Alcohols: By refluxing two equivalents of pentanol in the presence of an acid catalyst, dipentyl ether can be formed through dehydration.
Dipentyl ether has various applications in different fields:
- Solvent: Used as a solvent for resins, oils, and waxes due to its good solvency properties.
- Chemical Intermediate: Serves as an intermediate in the synthesis of other organic compounds.
- Heat Transfer Fluid: Similar to other ethers, it can be used in heat transfer applications due to its thermal stability.
- Laboratory Reagent: Employed in organic synthesis and chemical research as a reagent or solvent.
Interaction studies involving dipentyl ether primarily focus on its reactivity with other chemicals rather than biological interactions. For instance:
- Reactivity with Oxidizing Agents: Studies indicate that dipentyl ether reacts vigorously with oxidizing agents like chlorosulfuric acid, leading to potential hazards if mishandled.
- Compatibility with Other Solvents: Dipentyl ether is often tested for compatibility with various solvents and reagents in laboratory settings to ensure safe handling and effective use in formulations.
Several compounds share structural similarities with dipentyl ether. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Diethyl Ether | Commonly used as an anesthetic; lower boiling point. | |
| Dipropyl Ether | More hydrophobic; used as a solvent in various applications. | |
| Dicyclohexyl Ether | Used in organic synthesis; higher viscosity than dipentyl ether. |
Uniqueness of Dipentyl Ether
Dipentyl ether's uniqueness lies in its balance between low toxicity and effective solvency for various applications. It serves as an essential solvent in industrial processes while being less volatile than shorter-chain ethers like diethyl ether. Additionally, its higher boiling point makes it suitable for applications requiring stable performance at elevated temperatures.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Flammable








